

Spectroscopic Data of 3-Azaspiro[5.5]undecane Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Azaspiro(5.5)undecane
hydrochloride

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This technical guide provides an in-depth analysis of the spectroscopic data for 3-Azaspiro[5.5]undecane hydrochloride, a key building block in medicinal chemistry and drug development. The unique spirocyclic structure of this compound presents a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in research and manufacturing settings. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering insights into the interpretation of its spectra for researchers, scientists, and professionals in drug development.

Introduction to 3-Azaspiro[5.5]undecane Hydrochloride

3-Azaspiro[5.5]undecane, also known by the synonym 4,4-Pentamethylenepiperidine, is a heterocyclic compound featuring a piperidine ring fused to a cyclohexane ring at a single carbon atom, the spiro center.^[1] Its hydrochloride salt form enhances its stability and solubility, making it a versatile intermediate in the synthesis of various biologically active molecules.^[2] The rigid, three-dimensional architecture of the spirocyclic system is of significant interest in the design of novel therapeutics, as it allows for precise spatial orientation of functional groups. Accurate spectroscopic characterization is paramount to confirm the integrity of this unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Azaspiro[5.5]undecane hydrochloride, both ^1H and ^{13}C NMR are essential for structural verification. The data presented here is based on the analysis of the free base, 3-Azaspiro[5.5]undecane, with a detailed explanation of the expected spectral changes upon protonation to form the hydrochloride salt.

^1H NMR Spectroscopy

The ^1H NMR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is expected to show distinct signals corresponding to the protons of the piperidine and cyclohexane rings. The protonation of the nitrogen atom to form the ammonium salt has a significant deshielding effect on the neighboring protons.

Experimental Protocol for ^1H NMR:

- Dissolve approximately 5-10 mg of 3-Azaspiro[5.5]undecane hydrochloride in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ^1H NMR Data and Interpretation:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.0 - 9.5	Broad Singlet	2H	NH ₂ ⁺	The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange.
~3.0 - 3.3	Multiplet	4H	H-2, H-4	These protons are adjacent to the protonated nitrogen and are thus shifted downfield due to the inductive effect of the positive charge.
~1.4 - 1.7	Multiplet	10H	H-6, H-7, H-8, H-9, H-10	These are the protons of the cyclohexane ring, which are more shielded and appear in the typical aliphatic region.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

The downfield shift of the protons on the carbons adjacent to the nitrogen (H-2 and H-4) is a key indicator of the formation of the hydrochloride salt.^[3] In the free base, these protons would

resonate at a more upfield position.

Visualization of ^1H NMR Assignment:

Cyclohexane Protons

NH_2^+

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Caption: Predicted ^1H NMR assignments for 3-Azaspiro[5.5]undecane hydrochloride.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The symmetry of the 3-Azaspiro[5.5]undecane core is reflected in the number of distinct carbon signals.

Experimental Protocol for ^{13}C NMR:

- Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical acquisition parameters include a spectral width of 0-220 ppm and a sufficient number of scans for a good signal-to-noise ratio.
- Process and reference the spectrum similarly to the ^1H NMR.

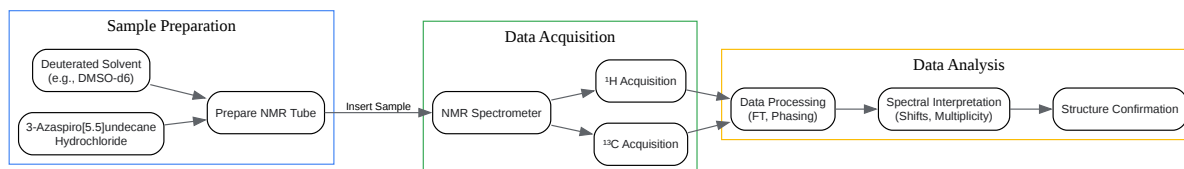
Predicted ^{13}C NMR Data and Interpretation:

Chemical Shift (δ , ppm)	Assignment	Rationale
~45 - 50	C-2, C-4	These carbons, being directly attached to the protonated nitrogen, experience a significant downfield shift.
~35 - 40	C-5 (Spiro)	The quaternary spiro carbon is typically observed in this region.
~30 - 35	C-6, C-10	The carbons of the cyclohexane ring adjacent to the spiro center.
~25 - 30	C-7, C-9	The next set of carbons in the cyclohexane ring.
~20 - 25	C-8	The carbon at the para-position to the spiro center in the cyclohexane ring.

Note: The chemical shifts are predictions based on data for similar structures and the expected effects of protonation.

The deshielding of the carbons alpha to the nitrogen (C-2 and C-4) is a characteristic feature of amine hydrochlorides.^[3] Spectral databases indicate the existence of a ^{13}C NMR spectrum for the free base, which would show these signals at a more upfield position.^[4]

Workflow for Spectroscopic Analysis:



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Caption: A generalized workflow for the NMR analysis of 3-Azaspiro[5.5]undecane hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of 3-Azaspiro[5.5]undecane hydrochloride, the IR spectrum will be dominated by the absorptions of the C-H bonds and, most importantly, the N-H bonds of the secondary ammonium salt.

Experimental Protocol for IR Spectroscopy:

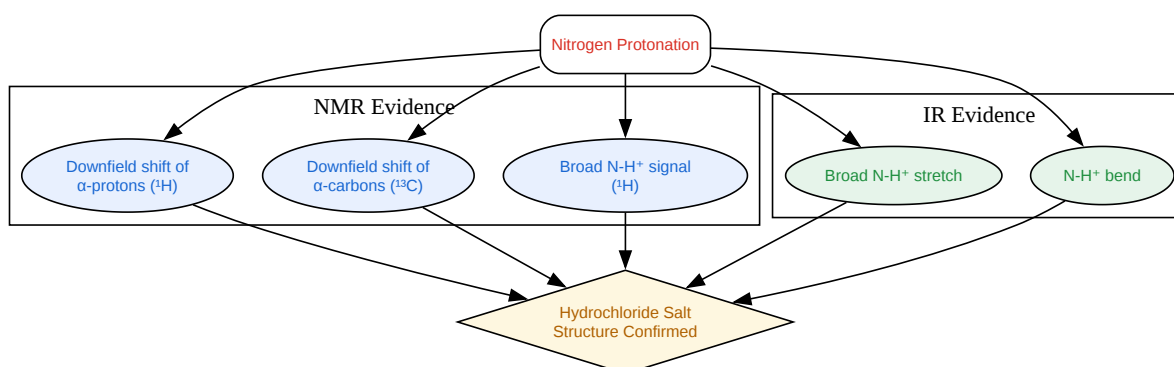
- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Identify and label the key absorption bands.

Predicted IR Data and Interpretation:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3000 - 2700	Strong, Broad	N-H ⁺ Stretch	The stretching vibration of the N-H bonds in the secondary ammonium salt appears as a very broad and strong band, often with some fine structure.[5]
2950 - 2850	Strong	C-H Stretch	The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the cyclohexane and piperidine rings.
1620 - 1560	Medium	N-H ⁺ Bend	The bending vibration of the N-H bonds is characteristic of secondary amine salts.[5]
1470 - 1440	Medium	C-H Bend	The scissoring and bending vibrations of the methylene groups.

The most diagnostic feature in the IR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is the broad and strong N-H stretching band between 3000 and 2700 cm⁻¹, which is absent in the spectrum of the free base.[5] The presence of the N-H bending vibration further confirms the formation of the ammonium salt.

Logical Relationship in Spectral Interpretation:



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Caption: Logical connections between spectroscopic evidence and structural confirmation.

Conclusion

The spectroscopic characterization of 3-Azaspiro[5.5]undecane hydrochloride is a critical step in its application in research and development. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous confirmation of its unique spirocyclic structure and the presence of the hydrochloride salt. The key diagnostic features include the downfield shift of the protons and carbons adjacent to the nitrogen in the NMR spectra, and the characteristic broad N-H stretching and bending vibrations in the IR spectrum. This guide provides a foundational understanding for the interpretation of this data, ensuring the quality and integrity of this important chemical entity.

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